molecular formula C22H24ClN7O B2988889 (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone CAS No. 2034473-36-2

(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone

Cat. No. B2988889
CAS RN: 2034473-36-2
M. Wt: 437.93
InChI Key: WSIKIDZBXNTLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone is a complex organic molecule. It contains several functional groups including a pyrazole ring, a pyrimidine ring, an azetidine ring, and a piperazine ring . The molecule is intended for research use only.


Molecular Structure Analysis

The molecular formula of the compound is C19H21N9O, and it has a molecular weight of 391.439. The molecule contains several heterocyclic rings, including a pyrazole, a pyrimidine, an azetidine, and a piperazine .

Scientific Research Applications

Potential Scientific Research Applications

1. Pharmacological Activity and Drug Development : Compounds structurally similar to the mentioned chemical have been evaluated for their potential as therapeutic agents. For example, compounds acting on nociceptin/orphanin FQ peptide (NOP) receptors, such as LY2940094, have been studied for their therapeutic benefits in conditions like obesity, eating disorders, and depression. NOP receptor antagonists like LY2940094 show significant receptor occupancy in both rat hypothalamus and human brain, suggesting potential clinical efficacy in treating various disorders (Raddad et al., 2016).

2. Environmental and Health Safety : The environmental exposure to chemicals structurally related to the compound , particularly in the context of organophosphorus and pyrethroid pesticides, has been a subject of study. Such research aims to understand the extent of exposure in populations, including vulnerable groups like children, and its implications for public health policy (Babina et al., 2012).

3. Neuropharmacology and CNS Disorders : Arylpiperazine derivatives, which share a structural motif with the mentioned compound, have been explored for their anxiolytic-like effects. These studies involve understanding the interaction of such compounds with central nervous system receptors, which could lead to new treatments for anxiety disorders with fewer side effects and higher efficacy compared to current therapies (Brito et al., 2017).

4. Metabolism and Pharmacokinetics : Research into similar compounds often includes studying their metabolism, disposition, and pharmacokinetics in humans. Such studies are crucial for drug development, helping to determine the safety, optimal dosing, and potential drug-drug interactions of new therapeutic agents (Christopher et al., 2010).

properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN7O/c1-16-3-4-18(23)11-19(16)27-7-9-28(10-8-27)22(31)17-13-29(14-17)20-12-21(25-15-24-20)30-6-2-5-26-30/h2-6,11-12,15,17H,7-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIKIDZBXNTLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.